7-Phenyl-3-hepten-2-one O-methyl oxime
Description
7-Phenyl-3-hepten-2-one O-methyl oxime is a substituted oxime derivative characterized by a seven-carbon backbone with a phenyl group at position 7, a conjugated double bond at position 3, and an O-methyl oxime moiety at the ketone position (C2). This structure combines lipophilic (phenyl) and polar (oxime) functional groups, which may influence its physicochemical and biological properties. Oximes are widely studied for their stability, reactivity, and applications in medicinal and agrochemical contexts .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-methoxy-7-phenylhept-3-en-2-imine |
InChI |
InChI=1S/C14H19NO/c1-13(15-16-2)9-5-3-6-10-14-11-7-4-8-12-14/h4-5,7-9,11-12H,3,6,10H2,1-2H3 |
InChI Key |
OXMYNPYDMDLECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC)C=CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-hepten-2-one O-methyl oxime typically involves the reaction of 7-Phenyl-3-hepten-2-one with methoxyamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an intermediate oxime, which is then methylated to form the final product .
Industrial Production Methods
Industrial production of 7-Phenyl-3-hepten-2-one O-methyl oxime follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-3-hepten-2-one O-methyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
7-Phenyl-3-hepten-2-one O-methyl oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-hepten-2-one O-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Aldehyde-Derived O-methyl Oximes (e.g., all-trans-C15/C17 O-methyl oximes)
- Chain Length: The retinoid-derived O-methyl oximes in (e.g., all-trans-C15/C17 aldehydes) demonstrate that increasing aliphatic chain length reduces opsin activation efficiency. For instance, all-trans-C17 oxime showed optimal activity, whereas longer chains (e.g., hydroxyl or O-ethyl oximes) were less effective .
- Substituent Effects : The O-methyl group in these compounds provides a balance between steric bulk and electronic effects, enabling stable interactions with biological targets. In contrast, bulkier substituents (e.g., O-ethyl) reduce activity .
- Key Difference: 7-Phenyl-3-hepten-2-one O-methyl oxime features a shorter chain (C7 vs. C15/C17) and a phenyl group absent in retinoid analogues. This may enhance lipophilicity and alter target binding compared to aliphatic aldehydes.
Triazole-Based O-methyl Oximes (e.g., 1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime)
- Functional Groups : These compounds integrate heterocyclic moieties (triazole, pyridine) with O-methyl oximes, enhancing fungicidal activity .
- Substituent Impact : O-methyl oximes in this class exhibit higher fungicidal activity compared to O-benzyl derivatives, likely due to reduced steric hindrance and improved membrane permeability .
Chemical Stability
- HPLC Stability : O-methyl oximes, including all-trans-C17 oxime, are chemically stable under physiological conditions, as confirmed by HPLC analysis after incubation with proteins . This suggests that 7-Phenyl-3-hepten-2-one O-methyl oxime may similarly resist hydrolysis or degradation in biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
